2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Overview
Description
Mechanism of Action
Target of Action
YE 120, also known as “2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile” or “HY-107538”, is a potent agonist of the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various biological processes, including immune response and pain perception.
Mode of Action
YE 120 interacts with its target, GPR35, by binding to it and activating it . This interaction triggers a series of intracellular events, leading to the translocation of β-arrestin . The EC50 value of YE 120 in a dynamic mass redistribution (DMR) assay using HT-29 cells is 32 nM . It also displays partial agonist activity in a β-arrestin translocation assay with an EC50 of 10.2 µM .
Pharmacokinetics
It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies . The impact of these properties on the bioavailability of YE 120 would need further investigation.
Result of Action
The activation of GPR35 by YE 120 can lead to various molecular and cellular effects. For instance, it has been reported that YE 120 promotes wound closure in YAMC colonic epithelial and IEC-6 intestinal epithelial cell monolayers . This effect can be blocked by the GPR35 antagonist CID-2745687 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YE 120 involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,4-dichlorobenzylidenemalononitrile. This intermediate is then reacted with 2,4-pentanedione under acidic conditions to yield the final product, YE 120 .
Industrial Production Methods
While specific industrial production methods for YE 120 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
YE 120 primarily undergoes substitution reactions due to the presence of reactive cyano and dichlorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminated derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
YE 120 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study GPR35-related pathways and mechanisms.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives: These compounds also act as GPR35 agonists and share similar biological activities.
2-(4-methylfuran-2(5H)-ylidene)malononitrile: Another GPR35 agonist with comparable potency and applications
Uniqueness of YE 120
YE 120 stands out due to its high potency as a GPR35 agonist, with an EC50 value of 32 nM in dynamic mass redistribution assays. Additionally, its partial agonist activity in β-arrestin translocation assays further highlights its unique pharmacological profile .
Properties
IUPAC Name |
2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZFAPYKOARNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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